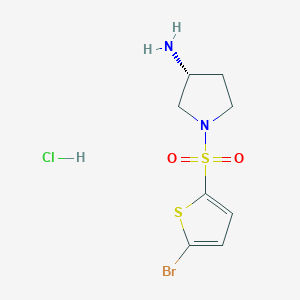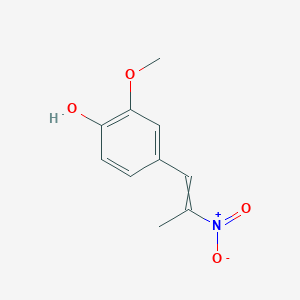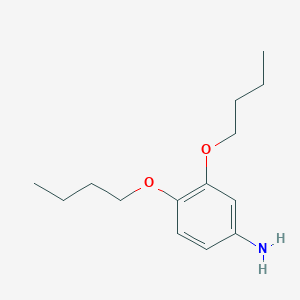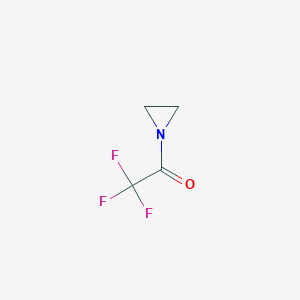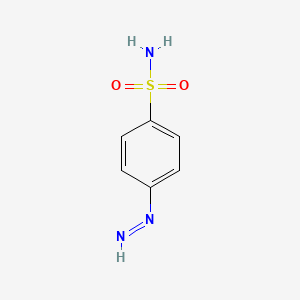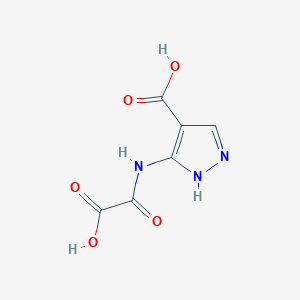![molecular formula C15H11Cl2NS B13959693 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole CAS No. 628736-25-4](/img/structure/B13959693.png)
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole typically involves the reaction of 4-chlorothiophenol with 6-chloro-2-methylindole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
科学的研究の応用
作用機序
The mechanism of action of 6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
628736-25-4 |
|---|---|
分子式 |
C15H11Cl2NS |
分子量 |
308.2 g/mol |
IUPAC名 |
6-chloro-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11Cl2NS/c1-9-15(19-12-5-2-10(16)3-6-12)13-7-4-11(17)8-14(13)18-9/h2-8,18H,1H3 |
InChIキー |
ZDQHQDHAMDOXBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
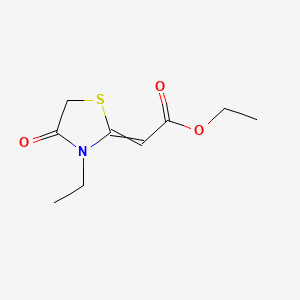
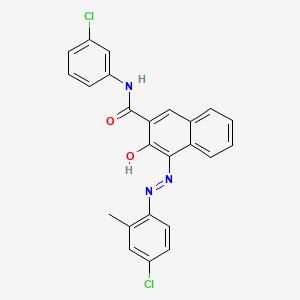
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
